molecular formula C7H15NO2 B1528527 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol CAS No. 1394040-43-7

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol

Cat. No. B1528527
CAS RN: 1394040-43-7
M. Wt: 145.2 g/mol
InChI Key: QZFVKXCEBXGBIT-UHFFFAOYSA-N
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Description

“2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1394040-43-7 . It has a molecular weight of 145.2 and its IUPAC name is 2-[3-(aminomethyl)tetrahydro-3-furanyl]ethanol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds Chiral 1,3-oxazinan-2-ones, related to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol, are important intermediates in the synthesis of pharmaceutical compounds. A study describes a new method to synthesize these compounds using carbohydrate derivatives, indicating their potential in developing various pharmaceuticals (Ella-Menye, Sharma, & Wang, 2005).

Formation of Quinoline and Indol Esters In the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters, compounds similar to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol play a crucial role. These esters are formed under certain conditions involving palladium catalysis, showcasing the versatility of such compounds in organic synthesis (Gabriele et al., 2008).

Photosensitized Oxyimination of Alkenes A metal-free photosensitization approach utilizing compounds like 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol has been reported for oxyimination of alkenes. This process is critical for introducing both amine and alcohol functionalities in high-value organic molecules, including pharmaceuticals and natural products (Patra, Das, Daniliuc, & Glorius, 2021).

Oxyamination of Olefins In the direct oxyamination of olefins, which is significant for accessing β-amino alcohols (found in natural products, pharmaceuticals, and agrochemicals), compounds structurally related to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol demonstrate their importance in creating highly selective and efficient synthesis methods (Burg & Rovis, 2021).

Synthesis of Protic Hydroxylic Ionic Liquids In the creation of protic hydroxylic ionic liquids, which have various scientific and industrial applications, derivatives of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol have been utilized. These liquids exhibit properties like high conductivity and low glass transition temperature, making them suitable for various applications (Shevchenko et al., 2017).

Synthesis of Bioactive Compounds The synthesis of bioactive compounds, like enzyme inhibitors and antibiotics, often involves structures similar to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol. These compounds serve as building blocks for creating complex molecules found in numerous medicinal and biological applications (Ishizuka & Kunieda, 1991).

Palladium-Catalyzed Aminohydroxylation In the palladium-catalyzed aminohydroxylation of alkenes, compounds similar to 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol are used to achieve high yields and excellent diastereoselectivities. This method is significant for synthesizing 2-amino-1,3-diols and 3-ol amino acids, which are important in various synthetic applications (Zhu, Chen, & Liu, 2014).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause eye damage and may be harmful if inhaled . The hazard statements associated with this compound are H315, H318, and H335 .

Mechanism of Action

As for its pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its molecular weight, polarity, and solubility. For instance, its molecular weight of 145.2 is within the range that is generally favorable for oral bioavailability.

The compound’s action could also be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, its stability could be affected by storage conditions .

properties

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFVKXCEBXGBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265820
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394040-43-7
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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